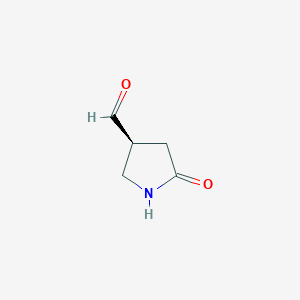

(S)-5-Oxopyrrolidine-3-carbaldehyde

Description

Significance of Chiral Pyrrolidinone Scaffolds in Asymmetric Synthesis

Chiral pyrrolidinone scaffolds, the structural class to which (S)-5-Oxopyrrolidine-3-carbaldehyde belongs, are of paramount importance in the field of asymmetric synthesis. The pyrrolidine (B122466) ring is a "privileged scaffold," a structural motif frequently found in natural products, pharmaceuticals, and catalysts. mdpi.comresearchgate.netresearchgate.netresearchgate.net Their significance stems from several key factors:

Foundation for Organocatalysts: The pyrrolidine framework is central to some of the most successful classes of organocatalysts, such as the diarylprolinol silyl (B83357) ethers developed in 2005. mdpi.com These catalysts are highly effective in promoting a wide range of enantioselective transformations, including aldol (B89426) and Michael reactions. mdpi.com The inherent chirality of the scaffold is transferred during the catalytic cycle to create new stereocenters in the target molecule with high fidelity.

Chiral Pool Precursors: (S)-Pyroglutamic acid, the parent compound of this compound, is an inexpensive and readily available starting material from the "chiral pool." researchgate.netcapes.gov.br This allows for the cost-effective synthesis of enantiomerically pure compounds, which is a critical consideration in pharmaceutical development and other applications. csic.es

Versatile Synthetic Intermediates: The functional groups on the pyrrolidinone ring—namely the lactam, the carboxylic acid derivative, and other possible substituents—can be selectively manipulated. researchgate.net For example, the lactam carbonyl and the carboxylic acid group of pyroglutamic acid can be selectively reduced to generate different proline or pyroglutaminol derivatives, opening up diverse synthetic pathways. researchgate.net This functional handle versatility makes them ideal starting points for the total synthesis of complex natural products and medicinal agents. researchgate.netcapes.gov.br

The development of synthetic methods utilizing these scaffolds has been a major focus of research, leading to the efficient construction of molecules with specific three-dimensional arrangements, a crucial factor for biological activity.

Unique Structural Features and Stereochemical Importance of this compound

This compound possesses a distinct combination of structural features that make it a highly valuable synthon in organic chemistry. Its utility is a direct consequence of the interplay between its chirality and the reactivity of its functional groups.

The core of the molecule is a five-membered lactam (a cyclic amide) known as a pyrrolidinone ring. The key stereochemical feature is the chiral center at the 3-position, which has the (S)-configuration. This predefined stereochemistry originates from its precursor, the naturally occurring amino acid L-glutamic acid, and serves as the foundation for controlling the stereochemical outcome of subsequent reactions.

The most significant feature for synthetic applications is the carbaldehyde group at the C-3 position. Aldehydes are among the most versatile functional groups in organic synthesis, participating in a vast array of carbon-carbon bond-forming reactions. These include, but are not limited to:

Nucleophilic Additions: Reactions with Grignard reagents, organolithium compounds, and other organometallics to form secondary alcohols.

Olefinations: Wittig, Horner-Wadsworth-Emmons, and related reactions to produce alkenes.

Reductive Aminations: Conversion to amines by reaction with an amine followed by reduction.

Aldol and Related Reactions: Formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls.

The presence of the aldehyde on a rigid, chiral scaffold allows for these transformations to occur with a high degree of stereocontrol, particularly diastereoselectivity. youtube.com The existing stereocenter directs the approach of incoming reagents, favoring the formation of one diastereomer over the other. Furthermore, the lactam nitrogen can be protected, commonly with a tert-butyloxycarbonyl (Boc) group, which can modulate the compound's stability and reactivity profile. researchgate.net

| Property | This compound (Projected) | (S)-5-Oxopyrrolidine-2-carboxylic acid bldpharm.com | 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid uni.lu |

|---|---|---|---|

| Molecular Formula | C5H7NO2 | C5H7NO3 | C10H15NO3 |

| Molecular Weight | 113.11 g/mol | 129.11 g/mol | 197.23 g/mol |

| Appearance | Data not available | Solid | Solid |

| Key Functional Groups | Aldehyde, Lactam | Carboxylic Acid, Lactam | Carboxylic Acid, Lactam, N-Cyclopentyl |

| Chirality | (S)-configuration at C3 | (S)-configuration at C2 | Racemic at C3 (as listed) |

Historical Context and Evolution of Research on Chiral Pyrrolidinone Aldehydes

The story of this compound is intrinsically linked to the broader history of its parent compound, (S)-pyroglutamic acid, and the rise of chiral pool synthesis.

Early Origins: The journey began with the discovery of glutamic acid in 1866, followed by the observation that it could be cyclized to pyroglutamic acid through heating. researchgate.net For many decades, its chemical utility was not widely explored.

The Chiral Pool Concept: The paradigm began to shift in the latter half of the 20th century with the growth of asymmetric synthesis. Chemists recognized that nature provided a "chiral pool" of inexpensive, enantiomerically pure molecules like amino acids, sugars, and terpenes that could be used as starting materials. A 1979 article highlighted the use of glutamic acid for the synthesis of chiral pheromones, showcasing its early application as a chiral synthon. ed.gov

The 1980s Boom: The 1980s marked a significant turning point, with a rapid increase in publications demonstrating the use of pyroglutamic acid as a versatile and reliable precursor for creating complex chiral molecules. researchgate.net Its rigid structure and multiple functional handles made it an ideal starting point for synthesizing natural products and their analogues, such as the kainic acid family. capes.gov.br

Recognition as a Privileged Scaffold: By the late 1990s, the importance of pyroglutamic acid was firmly established, with a 1999 review in Tetrahedron: Asymmetry cementing its status as a "versatile building block in asymmetric synthesis." capes.gov.br

The Organocatalysis Era: The advent of modern organocatalysis in the early 2000s, spurred by the work of List, Barbas, and MacMillan with proline and related structures, brought the pyrrolidine scaffold to the forefront of synthetic chemistry. mdpi.com This renewed focus on the utility of the pyrrolidine ring further highlighted the value of its derivatives, including aldehydes, as intermediates for more complex structures.

While the precise first synthesis of this compound is not prominently documented in seminal reviews, its development is a logical extension of the historical appreciation for pyroglutamic acid as a premier chiral starting material. The conversion of the readily available carboxylic acid function to a synthetically versatile aldehyde represents a key step in expanding the utility of this foundational chiral building block.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

(3S)-5-oxopyrrolidine-3-carbaldehyde |

InChI |

InChI=1S/C5H7NO2/c7-3-4-1-5(8)6-2-4/h3-4H,1-2H2,(H,6,8)/t4-/m0/s1 |

InChI Key |

UCCVKBRTSQNCKG-BYPYZUCNSA-N |

Isomeric SMILES |

C1[C@@H](CNC1=O)C=O |

Canonical SMILES |

C1C(CNC1=O)C=O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for S 5 Oxopyrrolidine 3 Carbaldehyde

Enantioselective Total Synthesis Approaches

Achieving the desired (S)-configuration at the C3 position of the pyrrolidinone ring is a critical challenge. Enantioselective total synthesis approaches address this by employing methods that favor the formation of one enantiomer over the other.

Asymmetric catalysis has emerged as a powerful tool for constructing chiral molecules, and the synthesis of pyrrolidinone aldehydes is no exception. nih.gov Organocatalysis, in particular, has seen significant advancements. For instance, diarylprolinol silyl (B83357) ethers, developed independently by Jørgensen and Hayashi, have proven effective in the asymmetric functionalization of aldehydes. nih.govnih.gov These catalysts can facilitate reactions like asymmetric aldol (B89426) additions, which are crucial for building the chiral backbone of the target molecule. nih.gov The use of rhodium(II) catalysts in conjunction with donor-acceptor diazo precursors has also been shown to produce C2-symmetrical pyrrolidines with high enantio- and diastereocontrol through catalytic C–H insertion. acs.org

The development of these catalytic systems relies on a deep understanding of reaction mechanisms, allowing for the fine-tuning of catalyst structures to achieve high levels of stereocontrol. nih.govnih.gov

A classic yet effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org These are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the context of pyrrolidinone synthesis, chiral auxiliaries derived from readily available chiral pool sources like amino acids can be employed.

Multi-Component Reaction Pathways to 5-Oxopyrrolidine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient and atom-economical approach to synthesizing diverse molecular scaffolds. mdpi.comnih.gov They provide a rapid pathway to structural complexity from simple starting materials. mdpi.com

The formation of the pyrrolidinone ring is a key step in the synthesis of (S)-5-Oxopyrrolidine-3-carbaldehyde and its analogues. A variety of cyclization strategies have been developed to construct this five-membered lactam. These methods often involve intramolecular reactions of acyclic precursors. nih.govnih.gov

Transition metal-catalyzed cyclizations are a prominent approach. For instance, nickel-catalyzed enantioselective reductive dicarbofunctionalization of internal alkenes with alkyl iodides has been used to synthesize chiral pyrrolidinones bearing vicinal stereogenic centers. researchgate.net Another powerful strategy is the [3+2] cycloaddition reaction. researchgate.net The reaction between azomethine ylides and alkenes, for example, is a well-established method for constructing the pyrrolidine (B122466) ring. acs.org Photocatalytic [3+2] cycloadditions of cyclopropyl (B3062369) ketones with hydrazones also provide a route to structurally diverse pyrrolidines. researchgate.net

Furthermore, metal-free cyclization methods have been developed. A TMSOTf-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines offers a stereoselective synthesis of pyrrolidines. organic-chemistry.org Additionally, a novel one-pot synthesis of densely functionalized pyrrolidinones proceeds through a Smiles-Truce aryl transfer from arylsulfonamides to cyclopropane (B1198618) diesters under simple base treatment. acs.orgnih.gov

Table 1: Selected Cyclization Strategies for Pyrrolidinone Ring Formation

| Cyclization Strategy | Key Reagents/Catalysts | Description |

| Nickel-Catalyzed Reductive Dicarbofunctionalization | Nickel catalyst, Chiral ligand | Enantioselective formation of pyrrolidinones from internal alkenes and alkyl iodides. researchgate.net |

| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Construction of the pyrrolidinone ring through the reaction of a three-atom component with a two-atom component. acs.org |

| Photocatalytic [3+2] Cycloaddition | Cyclopropyl ketones, Hydrazones, Photoredox catalyst | Synthesis of diverse pyrrolidines under visible light irradiation. researchgate.net |

| TMSOTf-Mediated Reductive Hydroamination | TMSOTf, Et3SiH | Metal-free cascade reaction of enynyl amines to form pyrrolidines. organic-chemistry.org |

| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane diesters, Base | One-pot, metal-free synthesis of α-arylated pyrrolidinones. acs.orgnih.gov |

Once the pyrrolidinone core is established, the next critical step is the introduction of the aldehyde group at the C3 position. This can be achieved through various synthetic maneuvers.

One common approach involves the use of a precursor that already contains a latent aldehyde group or a functional group that can be easily converted to an aldehyde. For example, a carboxylic acid or its ester derivative at the C3 position can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. A series of 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized, highlighting the availability of such precursors. researchgate.netnih.gov

Alternatively, the aldehyde functionality can be introduced through a multi-component reaction that simultaneously constructs the ring and incorporates the desired functional group. An enantioselective organocatalyzed one-pot synthesis of N-phenyl thioether-tethered tetrasubstituted dihydropyrrole-3-carbaldehydes has been developed, showcasing a sophisticated approach to integrating the aldehyde group during the ring-forming process. rsc.org This method utilizes a chiral organocatalyst to control the stereochemistry while assembling the complex pyrrolidine structure. rsc.org

Derivatization and Functionalization Strategies from Precursors

The synthesis of this compound can also be approached through the derivatization of readily available chiral precursors. Proline and 4-hydroxyproline (B1632879) are common starting materials for the synthesis of various pyrrolidine-containing compounds. nih.gov These naturally occurring amino acids provide a chiral scaffold that can be chemically modified to introduce the desired oxo and aldehyde functionalities.

The general strategy involves the functionalization of the pre-existing pyrrolidine ring. nih.gov This can include oxidation of a hydroxyl group to a ketone and conversion of a carboxylic acid group to an aldehyde. For instance, the synthesis of chiral pyrrolidine inhibitors has been achieved starting from Boc-protected 4,6-dimethylaminopyridine, which is elaborated to a key pyrrolidine precursor that can be further functionalized. nih.gov The use of such well-defined precursors allows for a more controlled and often shorter synthetic route to the final target molecule. nih.gov

Conversion of Relevant Carboxylic Acid Precursors to Aldehyde Functionality

The transformation of a carboxylic acid to an aldehyde is a delicate operation, requiring the partial reduction of the acid while preventing over-reduction to the primary alcohol. Direct one-step reduction is challenging; therefore, multi-step sequences involving activation of the carboxylic acid are commonly employed.

The synthesis often commences with a suitable pyrrolidinone carboxylic acid, such as 1-substituted-5-oxopyrrolidine-3-carboxylic acid. nih.govnih.gov These precursors can be synthesized from starting materials like itaconic acid and a primary amine (e.g., 2-aminophenol (B121084) or 4-aminophenol). nih.govnih.gov

Activation and Reduction Strategies:

A prevalent strategy involves converting the carboxylic acid into a more reactive derivative, such as an ester, acid chloride, or a Weinreb amide, which can then be reduced to the aldehyde under controlled conditions.

Esterification and Reduction: The carboxylic acid is first converted to its corresponding ester, for example, a methyl or ethyl ester, through acid-catalyzed esterification using an alcohol like methanol. nih.gov This ester can then be reduced to the aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which is effective at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.orgchemistrysteps.com The bulky nature of the DIBAL-H reagent and the stability of the intermediate hemiacetal aluminate at low temperatures are key to isolating the aldehyde product upon aqueous workup. chemistrysteps.com

Acid Chloride Reduction: Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can be reduced to the aldehyde using a sterically hindered and less reactive hydride source, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.orgchemistrysteps.com This reagent rapidly reacts with the acid chloride but reacts only slowly with the aldehyde product, allowing for its isolation, especially when the reaction is performed at low temperatures. chemistrysteps.com

Hydrazide Intermediates: Another approach involves the formation of a carbohydrazide (B1668358) intermediate. The carboxylic acid is esterified and then treated with hydrazine (B178648) monohydrate (N₂H₄·H₂O) to yield the corresponding 5-oxopyrrolidine-3-carbohydrazide. nih.govnih.gov While these hydrazides are often used to create hydrazones by condensation with various aldehydes, nih.gov they can also serve as precursors for the aldehyde functionality through oxidative cleavage methods, although this is a less direct route.

Biocatalytic Reduction: An emerging and environmentally benign approach is the use of enzymes. Carboxylate reductases (CARs) can directly reduce carboxylic acids to aldehydes in a single step under mild, aqueous conditions. nih.gov This method is highly chemoselective and avoids the need for protecting groups and harsh reagents. The process requires ATP and NADPH as cofactors, and efficient in-vitro systems have been developed to recycle these expensive components, making the process more economically viable. nih.gov

Stereoselective Introduction and Unmasking of the Formyl Group

Achieving the desired (S)-stereochemistry at the C3 position is paramount. This can be accomplished either by starting with a chiral precursor or by employing a stereoselective reaction.

Methods for Stereocontrol:

Chiral Pool Synthesis: A common strategy is to start from a readily available, enantiomerically pure starting material. L-pyroglutamic acid, a derivative of L-glutamic acid, is an excellent chiral precursor for synthesizing (S)-5-oxopyrrolidinone derivatives. The inherent stereocenter of the starting material directs the stereochemical outcome of the final product.

Asymmetric Michael Addition: Organocatalytic asymmetric Michael additions can be used to construct the pyrrolidine ring with high enantiomeric excess. For instance, the reaction of carboxylate-substituted enones with nitroalkanes, catalyzed by a chiral organocatalyst, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid precursors. rsc.org These precursors can then be converted to the target aldehyde.

1,3-Dipolar Cycloaddition: The stereoselective [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful method for constructing densely substituted pyrrolidines. capes.gov.br By using a chiral auxiliary or a chiral catalyst, the stereochemistry of the newly formed centers can be controlled with high precision. The formyl group, or a masked equivalent, can be incorporated into either the ylide or the dipolarophile.

Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical course of a reaction, such as alkylation of an enolate. After the desired stereocenter is set, the auxiliary is cleaved. For example, piperazine-based chiral auxiliaries have been used to enhance diastereocontrol during the synthesis of enantiomerically pure α-amino acids. rsc.org A similar principle could be applied to introduce the formyl group or its precursor stereoselectively.

Unmasking of a Formyl Group:

In many synthetic routes, it is advantageous to carry the aldehyde functionality through the reaction sequence in a protected or "masked" form to avoid undesired side reactions. This protected group is then removed in a final step to reveal the aldehyde.

Common Masked Forms: Dioxolanes and dithianes are common protecting groups for aldehydes. They are stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents.

Scalable Synthetic Protocols and Process Optimization for Pyrrolidinone Aldehydes

Transitioning a synthetic route from a laboratory scale to an industrial, scalable process requires significant optimization to ensure efficiency, safety, cost-effectiveness, and robustness.

Key Optimization Parameters:

Solvent and Catalyst Selection: The choice of solvent can dramatically impact reaction rates and yields. For instance, using 3,3,3-trifluoroethanol (TFE) as a solvent has been shown to significantly enhance the rate of reductive amination for producing N-functionalized pyrrolidinones. acs.org Green solvents like ethanol (B145695) are preferred to minimize environmental impact. rsc.org Catalysts should be efficient, ideally recyclable, and free of toxic heavy metals where possible.

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. For some pyrrolidinone syntheses, increasing the temperature to 170 °C has resulted in excellent yields. acs.org The use of techniques like ultrasound irradiation can accelerate reactions, leading to shorter reaction times, cleaner profiles, and excellent yields under milder conditions. rsc.org

Work-up and Purification: Scalable protocols must avoid cumbersome purification methods like column chromatography. Developing procedures that yield a product pure enough after a simple extraction or crystallization is highly desirable. acs.org The use of molecular sieves to trap byproducts like water can drive reactions to completion and simplify purification. acs.org

Process Intensification: One-pot, multicomponent reactions are highly sought after for large-scale synthesis as they reduce the number of separate operations, saving time, energy, and materials. Ultrasound-promoted one-pot synthesis of substituted pyrrolin-2-ones is an example of such an efficient process. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry and is essential for scalable, cost-effective synthesis.

Elucidating the Chemical Reactivity and Transformation Pathways of S 5 Oxopyrrolidine 3 Carbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety

The most significant reaction pathway for the aldehyde group involves nucleophilic addition. masterorganicchemistry.com The carbonyl carbon is sp² hybridized and possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it an excellent electrophile for a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.org The initial attack of a nucleophile on the carbonyl carbon leads to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol or undergoes further reaction. libretexts.orgopenstax.org Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. openstax.org

Iminium Ion Formation and Reactivity with Nitrogenous Bases

The aldehyde functionality readily reacts with primary amines and other nitrogenous bases, such as hydrazines, in a condensation reaction to form imines (often called Schiff bases) and related compounds. masterorganicchemistry.com These reactions typically require mild acidic conditions (pH ~4-5) to catalyze the process. youtube.com The mechanism involves the initial nucleophilic attack of the nitrogen base on the carbonyl carbon, followed by a series of proton transfer steps and the elimination of a water molecule to form the C=N double bond of the imine. masterorganicchemistry.com A key intermediate in this process is the protonated carbinolamine, which loses water to form a resonance-stabilized iminium ion before final deprotonation to the neutral imine.

A specific example of this reactivity is the formation of hydrazones. The reaction of 5-oxopyrrolidine derivatives with hydrazides in the presence of an acid catalyst, such as hydrochloric acid, yields hydrazone products. nih.govktu.lt These hydrazones are characterized by the presence of an azomethine fragment (C=N-NH). ktu.lt

| Reagent Type | Example Reagent | Product Type | Key Conditions |

| Primary Amine | R-NH₂ | Imine (Schiff Base) | Mild acid (e.g., pH 4-5) |

| Hydrazine (B178648) | R-NH-NH₂ | Hydrazone | Acid catalyst (e.g., HCl) nih.govktu.lt |

Reactions with Carbon Nucleophiles

The electrophilic aldehyde carbon is susceptible to attack by various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. This is a fundamental strategy in organic synthesis for building more complex molecular skeletons.

Common carbon nucleophiles include:

Grignard Reagents (R-MgX): These highly reactive organometallic compounds add to the aldehyde to form a secondary alcohol upon acidic workup. The mechanism involves the nucleophilic attack of the carbanion-like R group on the carbonyl carbon. youtube.com

Organolithium Reagents (R-Li): Similar to Grignards, these are potent nucleophiles that yield secondary alcohols after reaction with the aldehyde and subsequent protonation.

Cyanide Ion (:C≡N⁻): The addition of cyanide, typically from a source like HCN or NaCN, followed by protonation, results in the formation of a cyanohydrin. openstax.org This reaction introduces both a hydroxyl group and a nitrile group onto the original aldehyde carbon. youtube.com

The general mechanism involves the nucleophile attacking the carbonyl carbon, breaking the C=O pi bond to form a tetrahedral alkoxide intermediate. youtube.com A subsequent protonation step, usually involving the addition of water or dilute acid, neutralizes the alkoxide to give the final alcohol product. youtube.comyoutube.com

| Nucleophile Type | Example Reagent | Intermediate | Final Product (after workup) |

| Grignard Reagent | CH₃MgBr | Magnesium Alkoxide | Secondary Alcohol |

| Organolithium | CH₃Li | Lithium Alkoxide | Secondary Alcohol |

| Cyanide | HCN / NaCN | Alkoxide | Cyanohydrin openstax.org |

Hydrate and Acetal Formation

In the presence of water, the aldehyde can exist in equilibrium with its corresponding hydrate, a geminal diol (a carbon atom bonded to two -OH groups). masterorganicchemistry.com This reaction is reversible, and the position of the equilibrium depends on the stability of the aldehyde.

With alcohols (R-OH) and under acid catalysis, the aldehyde undergoes a reversible reaction to first form a hemiacetal . lumenlearning.comkhanacademy.org A hemiacetal contains a carbon atom bonded to one -OH group and one -OR group. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. lumenlearning.comyoutube.com Deprotonation of the resulting intermediate yields the hemiacetal. lumenlearning.com

If an excess of the alcohol is present and water is actively removed from the system (e.g., using a Dean-Stark trap), the reaction can proceed further. The hydroxyl group of the hemiacetal is protonated by the acid catalyst, allowing it to leave as a water molecule. lumenlearning.comlibretexts.org The resulting carbocation is then attacked by a second molecule of alcohol to form a protonated acetal, which upon deprotonation gives the final, stable acetal product—a carbon atom bonded to two -OR groups. masterorganicchemistry.comlumenlearning.com Acetal formation is a valuable technique for protecting the aldehyde functional group during other synthetic transformations. libretexts.org

| Reagent | Catalyst | Intermediate Product | Final Product |

| Water (H₂O) | None / Acid or Base | - | Hydrate (gem-diol) masterorganicchemistry.com |

| 1 eq. Alcohol (R-OH) | Acid lumenlearning.com | - | Hemiacetal lumenlearning.com |

| 2 eq. Alcohol (R-OH) | Acid (with H₂O removal) lumenlearning.com | Hemiacetal | Acetal lumenlearning.com |

Oxidation and Reduction Pathways of the Carbaldehyde Group

The aldehyde group is readily susceptible to both oxidation and reduction, transforming it into other important functional groups.

Oxidation: The carbaldehyde group can be oxidized to the corresponding carboxylic acid, (S)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (S)-3-(hydroxymethyl)pyrrolidin-2-one. This is typically accomplished using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com

| Transformation | Reagent Class | Example Reagent | Product Functional Group |

| Oxidation | Oxidizing Agent | Potassium Permanganate (KMnO₄) evitachem.com | Carboxylic Acid evitachem.com |

| Reduction | Reducing Agent | Sodium Borohydride (NaBH₄) evitachem.com | Primary Alcohol evitachem.com |

Electrophilic and Radical Reactions on the Pyrrolidinone Ring

While the aldehyde is the most reactive site for nucleophilic attack, the pyrrolidinone ring can also participate in chemical transformations. Electrophilic substitution reactions, such as nitration, have been demonstrated on the aromatic ring of N-aryl substituted pyrrolidinones, suggesting the core ring structure is stable to certain electrophilic conditions. nih.gov It is plausible that the α-carbons adjacent to the lactam carbonyl could undergo reactions under specific conditions. Furthermore, research into related 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown that these molecules can possess significant radical scavenging activity, indicating their ability to participate in radical reactions. nih.gov

Rearrangement Reactions and Fragmentations Involving the Carbaldehyde Moiety

In the context of mass spectrometry, molecules like (S)-5-Oxopyrrolidine-3-carbaldehyde undergo characteristic fragmentation reactions. A common pathway for cyclic ketones and lactams is α-cleavage, where the bond adjacent to the carbonyl group is broken. thieme-connect.de For the pyrrolidinone ring, this would involve the cleavage of the C-C or C-N bond next to the lactam carbonyl. The presence of the carbaldehyde substituent would influence the subsequent fragmentation patterns of these initial radical cations, leading to a complex but predictable mass spectrum useful for structural elucidation. thieme-connect.de

Stereochemical Control and Diastereoselectivity in Chemical Transformations

The inherent chirality of this compound, stemming from the (S)-configuration at the C5 position of the pyroglutamate (B8496135) backbone, serves as a powerful tool for directing the stereochemical outcome of its chemical transformations. This stereocontrol is of paramount importance in asymmetric synthesis, where the objective is to generate new stereocenters with a high degree of selectivity. The existing stereocenter in the pyroglutaminal scaffold can influence the facial selectivity of nucleophilic additions to the aldehyde carbonyl group and other reactions at adjacent positions.

The principles of stereochemical induction in systems derived from (S)-pyroglutamic acid are well-established, providing a strong basis for predicting the reactivity of this compound. One of the key factors governing diastereoselectivity is the formation of rigid, chelated intermediates. In such intermediates, the lactam carbonyl and the aldehyde oxygen can coordinate to a metal ion, creating a more conformationally restricted system. This rigidity dictates the trajectory of the incoming nucleophile, forcing it to attack from the less sterically hindered face of the molecule.

A notable example of this principle is seen in the diastereoselective allylation of aldehydes derived from related 2-hydroxymethylpyrrolidine systems. nih.gov The high degree of diastereoselectivity observed in these reactions is attributed to the formation of a cyclic chelate involving a metal ion and the α-aminocarbonyl or β-alkoxycarbonyl groups. nih.gov This chelation effectively blocks one face of the molecule, leading to a preferred direction of nucleophilic attack.

Similarly, in diastereoselective radical additions to α-methylene-γ-alkyl-γ-butyrolactams, the stereochemical outcome can be controlled by the choice of protecting groups and the use of Lewis acids. For instance, the use of a bulky N-pivaloyl group in conjunction with a Lewis acid like Ytterbium triflate can favor the formation of trans-α,γ-disubstituted lactams. nih.gov This control is achieved through the formation of a chelated intermediate where the Lewis acid coordinates to both the lactam and the N-acyl carbonyl groups, influencing the conformation and thus the direction of radical attack.

The following table summarizes the diastereoselectivity observed in reactions of a closely related α,β-unsaturated lactam derived from (S)-pyroglutamic acid, illustrating the high level of stereocontrol achievable.

Table 1: Diastereoselective Dihydroxylation of an (S)-pyroglutamic Acid-derived α,β-Unsaturated Lactam

| Substrate | Reagent | Product Diastereomeric Ratio (dr) | Reference |

| (S)-5-hydroxymethyl-2-oxo-3-pyrroline derivative | OsO₄, NMO | Very high | nih.gov |

This high stereoselectivity underscores the utility of the pyroglutamate scaffold in directing the formation of new stereocenters. nih.gov The bicyclic systems that can be formed from pyroglutamic acid also provide a rigid framework that not only controls but also facilitates the determination of the stereochemistry of the resulting products. nih.gov

In the context of this compound, it is anticipated that nucleophilic addition reactions, such as Grignard or Wittig-type reactions, would proceed with a significant degree of diastereoselectivity. The precise stereochemical outcome would likely be dependent on the specific reagents and reaction conditions employed, which can influence the formation and geometry of any chelated intermediates. The ability to predict and control these outcomes is a critical aspect of utilizing this compound as a chiral building block in the synthesis of complex, stereochemically defined molecules.

Applications of S 5 Oxopyrrolidine 3 Carbaldehyde As a Chiral Building Block in Advanced Organic Synthesis

Role in Asymmetric Total Synthesis of Complex Natural Products

(S)-5-Oxopyrrolidine-3-carbaldehyde and its derivatives are pivotal starting materials in the asymmetric total synthesis of a variety of complex natural products. The inherent chirality of this building block allows for the stereocontrolled introduction of new stereocenters, a crucial aspect in the synthesis of biologically active molecules. Its utility is demonstrated in the synthesis of various alkaloids and other natural products where the pyrrolidine (B122466) core is a key structural motif. nih.govresearchgate.net

The strategic application of this chiral aldehyde facilitates the construction of intricate molecular frameworks, often leading to more concise and efficient synthetic routes. mdpi.com For instance, organocatalytic methods employing α,β-unsaturated aldehydes, which can be conceptually linked to the reactivity of this compound, have enabled the total synthesis of natural products like (+)-frondosin B and various alkaloids. nih.govmdpi.com These syntheses showcase the power of using such chiral building blocks to achieve high levels of stereoselectivity. nih.gov The development of novel synthetic strategies, such as TMSOTf-mediated reductive hydroamination, has further expanded the utility of related enynyl amines in the stereoselective total synthesis of alkaloids like (±)-pyrrolidine cis-225H and the formal synthesis of (+)-azimic acid. researchgate.net

The table below provides examples of natural product classes whose synthesis can be approached using strategies involving pyrrolidine-based chiral building blocks.

| Natural Product Class | Synthetic Strategy | Key Transformation |

| Quinolizidine Alkaloids | Asymmetric aza-Michael reaction | Construction of the piperidine (B6355638) ring |

| Tropane Alkaloids | One-pot aza-Michael/Wittig reaction | Formation of the chiral building block |

| Sesquiterpene Diols | Mukaiyama-Michael addition | Creation of key intermediate |

| Biaryl Natural Products | Asymmetric biaryl coupling | Catalytic formation of chiral biaryl linkage |

Utility in the Construction of Diverse Heterocyclic Scaffolds

The pyrrolidinone core of this compound serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. researchgate.net The aldehyde functionality provides a reactive handle for various chemical transformations, enabling the annulation of additional rings and the introduction of diverse substituents. This versatility has been exploited in the synthesis of numerous novel heterocyclic systems with potential biological activities. nih.govktu.edu

Research has demonstrated the use of 5-oxopyrrolidine-3-carboxylic acid derivatives, closely related to the aldehyde, in the preparation of compounds containing hydrazone, pyrrole, triazolethione, and 1,2,4-triazine (B1199460) moieties. ktu.edu For example, 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide has been used as a precursor to synthesize various 5-oxopyrrolidine derivatives incorporating these heterocyclic fragments. ktu.edu Similarly, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and explored for their potential as antimicrobial and anticancer agents, showcasing the broad utility of this scaffold in medicinal chemistry. nih.govmdpi.com

The following table summarizes the types of heterocyclic scaffolds that can be constructed from 5-oxopyrrolidine derivatives.

| Starting Material | Reagents | Resulting Heterocyclic Scaffold |

| 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Carbon disulfide | 1,3,4-Oxadiazole |

| 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | 2,5-Dimethylpyrrole |

| 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Phenylisothiocyanate followed by cyclization | 4-Phenyl-1,2,4-triazole |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic aldehydes | Hydrazone derivatives |

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The this compound scaffold is a valuable precursor for the development of advanced pharmaceutical intermediates and lead compounds due to the prevalence of the pyrrolidine ring in many biologically active molecules. evitachem.commdpi.com Its derivatives have been investigated for a range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities. researchgate.netmdpi.commdpi.com

For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to possess promising antibacterial properties against various pathogens, including drug-resistant strains. nih.govnih.gov Some of these compounds exhibited potent inhibition of Staphylococcus aureus and were effective in disrupting bacterial biofilms. nih.govmdpi.com Furthermore, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated structure-dependent antimicrobial activity against Gram-positive bacteria and certain fungi, as well as anticancer activity in cell culture models. nih.govmdpi.com

The table below highlights some of the biological activities observed for derivatives of 5-oxopyrrolidine-3-carboxylic acid.

| Derivative Class | Biological Activity | Key Findings |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones | Antibacterial | Strong inhibition of S. aureus; disruption of S. aureus and E. coli biofilms. nih.govmdpi.com |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antimicrobial, Anticancer | Activity against multidrug-resistant Gram-positive pathogens and fungi; anticancer activity in A549 cells. nih.govmdpi.com |

| 5-oxopyrrolidine-3-carboxylic acid derivatives | Anti-inflammatory | Promising activity against matrix metalloproteinases (MMPs). researchgate.net |

Development of Novel Organocatalysts Incorporating the Pyrrolidinone Aldehyde Motif

The pyrrolidinone aldehyde motif, as exemplified by this compound, has inspired the design and synthesis of novel organocatalysts. The pyrrolidine scaffold is a privileged structure in organocatalysis, known for its ability to promote a wide range of asymmetric transformations. beilstein-journals.orgnih.gov The incorporation of an aldehyde or a related functional group onto this scaffold can lead to bifunctional catalysts capable of unique reactivity and selectivity. youtube.com

While direct applications of this compound itself as a catalyst are not extensively documented, the broader class of pyrrolidine-based organocatalysts has seen tremendous development. beilstein-journals.orgnih.gov These catalysts, often derived from proline, are effective in reactions such as Michael additions and aldol (B89426) reactions, affording products with high enantioselectivity. beilstein-journals.orgmdpi.com The principles governing the stereocontrol in these reactions, which often involve the formation of enamine or iminium ion intermediates, are directly relevant to the potential catalytic applications of the pyrrolidinone aldehyde motif. youtube.com The development of new pyrrolidine-based organocatalysts continues to be an active area of research, with the aim of creating more efficient and selective catalysts for asymmetric synthesis. beilstein-journals.org

The following table lists some common organocatalytic reactions where pyrrolidine-based catalysts are employed.

| Reaction Type | Catalyst Type | Key Feature of Catalyst |

| Michael Addition | Diarylprolinol silyl (B83357) ethers | Bulky substituents for stereocontrol |

| Aldol Reaction | Proline and its derivatives | Bifunctional nature with amine and carboxylic acid |

| Diels-Alder Reaction | Imidazolidinones | Formation of chiral cyclic products |

| Friedel-Crafts Reaction | Pyrrolidine-based catalysts | Asymmetric C-C bond formation |

Computational and Theoretical Investigations Pertaining to Pyrrolidinone Aldehydes

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the mechanisms and energy landscapes of chemical reactions involving pyrrolidinone derivatives. nih.govresearchgate.netacs.orgacs.org These studies allow for the detailed exploration of reaction pathways, identification of transition states, and calculation of activation energies, providing a molecular-level understanding that complements experimental findings. nih.govresearchgate.netacs.orgacs.org

For instance, DFT calculations have been employed to explore the mechanistic aspects of reactions involving the pyrrolidinone scaffold. nih.gov By mapping the potential energy surface, researchers can identify the most favorable reaction pathways. nih.gov DFT studies have shown that for certain reactions involving pyrrolidinone derivatives, kinetic selectivity can be more significant than thermodynamic selectivity in determining the major product. nih.gov

The application of DFT extends to understanding the reactivity of various functional groups attached to the pyrrolidinone ring. For example, the presence of an acyl group at the 4-position of a 3-pyrroline-2-one (B142641) enables functionalization through nucleophilic addition reactions. nih.gov DFT calculations can help predict the feasibility and outcome of such reactions.

Furthermore, DFT has been instrumental in studying the thermal reaction of N-methyl-2-pyrrolidinone (NMP) with carbon disulfide (CS2), where two parallel reaction paths and their corresponding transition states and intermediates were identified. researchgate.net In another study, DFT calculations were used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org

Table 1: Representative DFT Studies on Pyrrolidinone Reactions

| Reaction Studied | Computational Method | Key Findings |

| Reaction of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one with methylamine | DFT | The main product is formed favorably via the pathway with the lowest Gibbs free energy of activation (ΔG#). Kinetic selectivity is more important than thermodynamic selectivity. nih.gov |

| Thermal reaction of N-methyl-2-pyrrolidinone with carbon disulfide | DFT (B3LYP/6-31G(d)) | Two parallel reaction paths were identified. The first step, α-H migration to S, is the rate-determining step. researchgate.net |

| Stereoretentive formation of cyclobutanes from pyrrolidines | DFT | The rate-determining step is the release of N₂ to form a 1,4-biradical intermediate. The stereoretentive outcome is due to the barrierless collapse of this intermediate. acs.org |

| Reaction of N-unsubstituted indole-3-carbaldehyde with 1-methyl-4-piperidone | DFT | The reaction had a very low yield, and only starting materials were isolated, even with a stronger base. researchgate.net |

Conformational Analysis and Stereochemical Preferences of the Pyrrolidinone Ring and Aldehyde Group

The biological activity and reactivity of pyrrolidinone aldehydes are intrinsically linked to their three-dimensional structure. Conformational analysis, often aided by computational methods, is crucial for understanding the spatial arrangement of the pyrrolidinone ring and the aldehyde substituent. researchgate.netnih.gov

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations. nih.gov The specific conformation preferred by the ring influences the orientation of its substituents, including the aldehyde group. This, in turn, affects how the molecule interacts with other molecules, such as enzymes or reactants in a chemical synthesis.

In the context of reactions involving aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts, the formation of E and Z enamine stereoisomers is a key factor. rsc.orgmanchester.ac.ukresearchgate.net Kinetic and spectroscopic studies have revealed that each enantiomer of the aldehyde initially reacts to form a specific enamine stereoisomer before thermodynamic equilibration. rsc.orgresearchgate.net The stereochemistry of the final product is then determined by the configuration of these key enamine intermediates. researchgate.net

Table 2: Factors Influencing Conformation and Stereochemistry

| Structural Feature | Influence |

| Pyrrolidinone ring pucker | Affects the orientation of substituents. nih.gov |

| C-2 methylation in proline derivatives | Can enforce a trans prolyl amide bond configuration. nih.gov |

| Aldehyde α-stereocenter | Leads to the formation of E/Z enamine stereoisomers with chiral pyrrolidine (B122466) catalysts. rsc.orgresearchgate.net |

| Protecting groups on the nitrogen | Can influence the selectivity of reactions by altering the steric environment. nih.gov |

Transition State Analysis and Enantioselectivity Prediction in Asymmetric Reactions

Asymmetric synthesis, a cornerstone of modern organic chemistry, often relies on chiral catalysts to produce a specific enantiomer of a product. nih.gov Computational chemistry, particularly transition state analysis, plays a pivotal role in understanding and predicting the enantioselectivity of these reactions. acs.orgnih.govrsc.org

By calculating the energies of the transition states leading to the different enantiomers, chemists can predict which stereoisomer will be formed preferentially. acs.org A higher energy barrier for the formation of one enantiomer compared to the other translates to a lower reaction rate and, consequently, a lower yield of that isomer. Reproducing the enantioselectivity of a reaction requires high accuracy in these calculations, as very small energy differences can determine the outcome. acs.org

For example, in organocatalysis, the use of chiral pyrrolidine derivatives, such as those derived from proline, is common for the asymmetric functionalization of aldehydes. nih.gov Computational modeling of these reactions can help elucidate the transition state structures and identify the key interactions that lead to stereochemical control. mdpi.com

The prediction of enantioselectivity is not always straightforward and can be influenced by various factors, including the choice of catalyst, substrate, and reaction conditions. nih.gov Data-driven statistical models are also being developed to predict enantioselectivity by correlating reaction components with the observed outcomes. nih.gov

Table 3: Computational Approaches to Enantioselectivity Prediction

| Method | Application |

| Quantum Chemical Cluster Approach | Modeling asymmetric reactions in enzymes. acs.org |

| DFT Calculations | Modeling the enantioselective step in metal-catalyzed asymmetric reactions. rsc.org |

| Data-Driven Statistical Models | Predicting enantioselectivity in a range of catalytic systems. nih.gov |

Molecular Dynamics Simulations and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the movement of atoms and molecules over time. This is particularly useful for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for the structure and function of pyrrolidinone-containing systems. rsc.orgrsc.orgnih.govnih.gov

Hydrogen bonding is a key interaction for pyrrolidinones, which contain both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). rsc.orgnih.gov Studies have shown that 2-pyrrolidinone (B116388) can form various hydrogen-bonded structures, from monomers and dimers to longer chains. rsc.org In solution, the formation of cyclic dimers is often favored. nih.govresearchgate.net

π-π stacking interactions can also play a significant role, especially when aromatic groups are present. rsc.orgnih.gov For example, in aryldipyrrolidones, the interplay between hydrogen bonding and π-π stacking can dictate the self-assembly behavior of the molecules, leading to the formation of different liquid-crystalline phases. rsc.org

The combination of experimental techniques like FT-IR spectroscopy with theoretical calculations allows for a detailed microscopic picture of these interactions. rsc.org For instance, in mixtures of N-dodecyl-2-pyrrolidone and 1-alkanols, FT-IR and UV-vis spectroscopy, supported by Gaussian calculations, confirmed the presence of intermolecular hydrogen bonds between the hydroxyl group of the alcohol and the carbonyl group of the pyrrolidone. acs.org

Table 4: Key Intermolecular Interactions in Pyrrolidinone Systems

| Interaction Type | Description |

| Hydrogen Bonding | Occurs between the N-H group (donor) and the carbonyl oxygen (acceptor) of the pyrrolidinone ring, as well as with other molecules like water or alcohols. rsc.orgnih.govacs.org |

| π-π Stacking | Occurs between aromatic rings, influencing the self-assembly and solid-state architecture of pyrrolidinone derivatives with aryl substituents. rsc.orgnih.gov |

| Dipole-Dipole Interactions | The polar nature of the carbonyl group in aldehydes and ketones leads to these attractions between molecules. chemguide.co.ukkhanacademy.org |

Advanced Spectroscopic Characterization and Analytical Methodologies for S 5 Oxopyrrolidine 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (S)-5-Oxopyrrolidine-3-carbaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1H NMR and 13C NMR Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. The chemical shift (δ) of each nucleus in the NMR spectrum is indicative of its electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity of neighboring atoms. iastate.edu

In a typical ¹H NMR spectrum of a related 5-oxopyrrolidine derivative, the protons of the pyrrolidine (B122466) ring and the aldehyde group resonate at characteristic chemical shifts. nih.gov For instance, the aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 9-10 ppm. libretexts.org The protons on the pyrrolidine ring will exhibit more complex splitting patterns due to coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the lactam and the aldehyde carbonyl carbon are particularly noteworthy, appearing at the downfield end of the spectrum (typically δ 170-200 ppm) due to the deshielding effect of the oxygen atoms. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a 5-Oxopyrrolidine Derivative nih.govmdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| Aldehyde CHO | ~9.5-10.0 | ~190-200 | s |

| Lactam NH | ~7.5-8.5 | - | br s |

| Ring CH | ~3.2-3.5 | ~35-40 | m |

| Ring CH₂ (α to N) | ~3.8-4.1 | ~50-55 | m |

| Ring CH₂ (β to N) | ~2.5-2.8 | ~30-35 | m |

| Lactam C=O | - | ~170-175 | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other substituents on the pyrrolidine ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve spectral overlap and unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. epfl.chresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. researchgate.netyoutube.com Cross-peaks in the COSY spectrum connect the signals of coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. princeton.eduuvic.ca This is invaluable for assigning carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two or three bonds. princeton.eduuvic.ca HMBC is crucial for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the molecule.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure of this compound, confirming the connectivity of the pyrrolidine ring, the positions of the oxo and aldehyde groups, and the relative stereochemistry of the chiral center. ox.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. ub.edu

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. The molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl groups and the loss of small, stable neutral molecules like carbon monoxide (CO) or ethene. libretexts.orgnih.gov For instance, cleavage of the bond between the aldehyde group and the pyrrolidine ring, or fragmentation of the pyrrolidine ring itself, would produce characteristic fragment ions. ub.edu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M+H]⁺ | 128.0555 | Molecular ion (protonated) |

| [M-CHO]⁺ | 98.0606 | Loss of the formyl radical |

| [M-CO]⁺ | 99.0657 | Loss of carbon monoxide from the lactam |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Lactam Carbonyl, Aldehyde Carbonyl)

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. openstax.org The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations.

The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its key functional groups:

Lactam Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1650-1690 cm⁻¹. pressbooks.pub The exact position can be influenced by ring strain and hydrogen bonding.

Aldehyde Carbonyl (C=O) Stretch: Another strong absorption band should appear in the range of 1720-1740 cm⁻¹. pressbooks.pub

Aldehyde C-H Stretch: A characteristic pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org

N-H Stretch (Lactam): A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the N-H bond of the lactam, which can participate in hydrogen bonding. ucla.edu

C-H Stretch (Aliphatic): Absorptions corresponding to the C-H stretching vibrations of the pyrrolidine ring will be present in the 2850-2960 cm⁻¹ region. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound pressbooks.pubpressbooks.publibretexts.orgucla.edu

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Lactam) | 3200-3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium to Strong |

| C-H Stretch (Aldehyde) | 2720, 2820 | Weak to Medium |

| C=O Stretch (Aldehyde) | 1720-1740 | Strong |

| C=O Stretch (Lactam) | 1650-1690 | Strong |

Chiroptical Methods for Enantiomeric Purity Determination (e.g., Optical Rotation, Circular Dichroism Spectroscopy)

Since this compound is a chiral molecule, methods that are sensitive to stereochemistry are essential for confirming its enantiomeric purity.

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral compound in solution. wikipedia.orgopenstax.org The specific rotation, [α], is a characteristic physical property of a chiral molecule. masterorganicchemistry.com An enantiomerically pure sample of this compound will exhibit a specific rotation value, while its (R)-enantiomer will rotate light by the same magnitude but in the opposite direction. A racemic mixture will have a specific rotation of zero. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique provides more detailed stereochemical information than optical rotation and can be particularly useful for studying the conformation of the molecule in solution. The CD spectrum of this compound would show characteristic positive or negative bands corresponding to its electronic transitions, providing a unique fingerprint of its absolute configuration. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.